molecular formula C11H15NO B14049098 1-(4-Amino-2-ethylphenyl)propan-2-one

1-(4-Amino-2-ethylphenyl)propan-2-one

Cat. No.: B14049098
M. Wt: 177.24 g/mol
InChI Key: UTJYDKWRSVIREZ-UHFFFAOYSA-N
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Description

1-(4-Amino-2-ethylphenyl)propan-2-one is an organic compound with the molecular formula C11H15NO. It is characterized by the presence of an amino group attached to a phenyl ring, which is further substituted with an ethyl group and a propan-2-one moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Amino-2-ethylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-aminoacetophenone with ethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon may be employed to facilitate the reaction, and the process may be scaled up to produce large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-2-ethylphenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Amino-2-ethylphenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-ethylphenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(4-Amino-2-ethylphenyl)propan-2-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group and the propan-2-one moiety provides distinct chemical properties compared to its analogs .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-(4-amino-2-ethylphenyl)propan-2-one

InChI

InChI=1S/C11H15NO/c1-3-9-7-11(12)5-4-10(9)6-8(2)13/h4-5,7H,3,6,12H2,1-2H3

InChI Key

UTJYDKWRSVIREZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)N)CC(=O)C

Origin of Product

United States

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